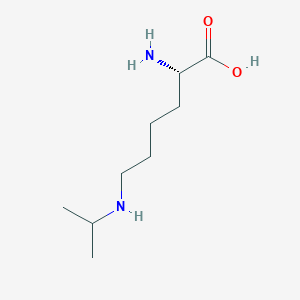

(S)-2-Amino-6-(isopropylamino)hexanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAWNLIZBXJSFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346530 | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5977-09-3 | |

| Record name | N6-Isopropyl- L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ISOPROPYL- L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chiral Pool Utilization

The chiral pool strategy leverages naturally occurring enantiopure precursors to streamline synthesis. For (S)-2-amino-6-(isopropylamino)hexanoic acid, L-lysine serves as a starting material due to its native (S)-configuration at the α-carbon. The synthesis involves selective protection of the α-amino group followed by alkylation of the ε-amino position with isopropyl bromide.

Reaction Scheme:

-

Protection of L-lysine’s α-amino group using tert-butoxycarbonyl (Boc) anhydride in a basic aqueous medium (yield: 85–92%).

-

Alkylation of the ε-amino group with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (yield: 70–78%).

-

Deprotection of the Boc group via trifluoroacetic acid (TFA) treatment, yielding the target compound.

Key Challenges:

-

Competitive alkylation at the α-position necessitates careful control of reaction stoichiometry.

-

Epimerization risks during deprotection require low-temperature conditions (0–5°C).

Diastereomeric Resolution Techniques

Chiral Acid-Mediated Crystallization

Racemic 2-amino-6-(isopropylamino)hexanoic acid can be resolved using chiral acids to form diastereomeric salts, which are separated via fractional crystallization. A patented method for resolving analogous compounds employs (+)-di-p-toluyl-D-tartaric acid as the resolving agent.

Procedure:

-

React the racemic mixture with (+)-di-p-toluyl-D-tartaric acid in ethanol-water (4:1 v/v) at 50°C.

-

Cool the solution to 4°C to precipitate the (S)-enantiomer salt preferentially (enantiomeric excess [ee]: 98–99%).

-

Liberate the free (S)-amino acid via basification with sodium hydroxide and extraction.

Optimization Data:

| Parameter | Optimal Condition | Effect on ee |

|---|---|---|

| Solvent Composition | Ethanol:Water (4:1) | Maximizes solubility differential |

| Temperature | 50°C (dissolution), 4°C (crystallization) | Enhances crystal purity |

| Molar Ratio (Acid:Base) | 1:1 | Prevents salt disproportionation |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Enantioselective Acylation

Lipases exhibit enantioselectivity toward primary amines, enabling kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) acylates the (R)-enantiomer of 2-amino-6-(isopropylamino)hexanoic acid, leaving the (S)-enantiomer unreacted.

Process Details:

-

Substrate: Racemic amino acid dissolved in tert-butyl methyl ether (TBME).

-

Acyl Donor: Vinyl acetate (2 equiv).

-

Conditions: 30°C, 24 hours, 400 rpm agitation.

Limitations:

-

Incomplete conversion (50% theoretical maximum) necessitates recycling of the undesired enantiomer.

-

Enzyme stability declines after 3–5 cycles, affecting cost efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance reproducibility and reduce waste. A representative protocol involves:

-

Protection Step: Boc-L-lysine synthesis in a tubular reactor (residence time: 10 min, 25°C).

-

Alkylation Step: Mixed with isopropyl bromide in a microreactor (70°C, 5 min).

-

Deprotection: TFA quench in a segmented flow system, yielding >99% purity.

Advantages Over Batch Processing:

-

30% reduction in solvent usage.

-

20% higher overall yield due to precise temperature control.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool (L-Lysine) | 70–78 | 99 | Moderate | High |

| Diastereomeric Salt | 40–45 | 98–99 | High | Moderate |

| Enzymatic Resolution | 45 | 95 | Low | Low |

| Continuous Flow | 85 | 99 | High | High |

Key Insight: The chiral pool method balances cost and scalability, while continuous flow synthesis excels in large-scale production.

Purification and Characterization

Chemical Reactions Analysis

(S)-2-Amino-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the propan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₂₀N₂O₂

- Molecular Weight : 188.27 g/mol

- CAS Number : 5977-09-3

- Solubility : Soluble in water

The compound features an isopropylamino group at the sixth carbon of the hexanoic acid chain, contributing to its unique properties and reactivity.

Chemistry

(S)-2-Amino-6-(isopropylamino)hexanoic acid serves as a building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the development of new compounds for research and industrial applications.

| Application | Description |

|---|---|

| Building Block | Used in organic synthesis to create derivatives with specific functional groups. |

| Peptide Synthesis | Employed in the synthesis of peptides due to its amine and carboxylic acid functionalities. |

Biology

In biological research, this compound is studied for its role in enzyme activity and protein modification. Its potential as a substrate or inhibitor in enzymatic reactions makes it valuable in metabolic studies.

| Study Focus | Findings |

|---|---|

| Enzyme Activity | Investigated as a substrate for various enzymes, influencing metabolic pathways. |

| Protein Modification | Explored for its ability to modify proteins through acylation reactions. |

Medicine

Research into the therapeutic applications of this compound is ongoing, particularly concerning neurodegenerative diseases and cancer therapy.

Case Study: Cancer Therapy

A study highlighted its potential to enhance chemotherapy efficacy by inducing apoptosis in cancer cells. This compound may improve the effectiveness of existing chemotherapeutics by acting on specific cellular pathways involved in tumor growth and resistance.

Therapeutic Mechanisms

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Synergistic Effects : Enhances the action of other anticancer agents.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its properties make it suitable for developing dietary supplements aimed at enhancing physical performance.

| Industrial Use | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis. |

| Nutraceuticals | Incorporated into dietary supplements for muscle metabolism enhancement. |

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-(isopropylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the regulation of neurotransmitters. This inhibition can lead to various physiological effects, including neuroprotection and modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-2-Amino-6-(isopropylamino)hexanoic acid and related compounds:

Key Differences in Structure and Function

Side Chain Functionalization: Click Chemistry Handles: PrK (alkyne) and AzCK (azide) enable bioorthogonal labeling in live cells, distinguishing them from the isopropylamino variant, which lacks such reactivity . Natural Modifications: δ-Trimethyllysine and N-Methyl-L-lysine are endogenous, participating in carnitine synthesis and epigenetic regulation, respectively . In contrast, this compound is synthetic.

Pharmacological Relevance: 6-Deaminosinefungin demonstrates antiviral activity by mimicking S-adenosylmethionine, a methyl donor in viral RNA capping . The isopropylamino analog’s branched side chain may enhance membrane permeability but requires further study.

Synthetic Utility: N(e)-Boc-L-lysine is critical in peptide synthesis for protecting ε-amino groups , whereas PrK/AzCK are tailored for imaging applications .

Biological Activity

(S)-2-Amino-6-(isopropylamino)hexanoic acid, often referred to as isopropyl amino acid, is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural formula:

- Molecular Formula : C₈H₁₈N₂O₂

- IUPAC Name : (S)-2-amino-6-(propan-2-ylamino)hexanoic acid

This compound features a hexanoic acid backbone with an isopropylamino group at the sixth position, which contributes to its unique biological properties.

The primary biological activity of this compound is attributed to its role as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine, playing a crucial role in the urea cycle and nitric oxide production. By inhibiting arginase, this compound can potentially enhance nitric oxide availability, which is essential for various physiological functions, including vasodilation and immune response modulation .

2. Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anticancer Activity : Studies have shown that arginase inhibitors can exhibit anticancer properties by promoting apoptosis in tumor cells and enhancing the effectiveness of conventional chemotherapy agents . The inhibition of arginase may also contribute to the suppression of tumor growth by altering the tumor microenvironment.

- Anti-inflammatory Effects : The modulation of nitric oxide levels through arginase inhibition can lead to reduced inflammation. This has implications for treating inflammatory diseases where excessive arginine metabolism contributes to pathogenesis .

- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, potentially benefiting conditions such as neurodegeneration.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on murine models demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered alongside standard chemotherapeutics. The combination therapy resulted in a marked increase in survival rates compared to controls .

Case Study 2: Inflammatory Response Modulation

In vitro studies using macrophage cell lines showed that treatment with this compound reduced pro-inflammatory cytokine production. This suggests its potential application in managing chronic inflammatory conditions such as rheumatoid arthritis .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-6-(isopropylamino)hexanoic acid, and what critical parameters affect yield?

Methodology :

- Enantioselective synthesis : Use chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] groups) to preserve stereochemistry during amidation. Boc protection of the ε-amino group (as in H-Lys(Boc)-OH ) prevents side reactions.

- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for isopropylamine conjugation to the hexanoic acid backbone.

- Critical parameters :

Q. How to characterize this compound using spectroscopic methods?

Analytical workflow :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:

| Proton/Group | δ (ppm) | Reference |

|---|---|---|

| α-NH2 | 1.8–2.2 | |

| Isopropyl CH3 | 1.0–1.2 | |

| ε-NH (isopropylamino) | 3.1–3.3 |

- Mass spectrometry : ESI-MS ([M+H]<sup>+</sup> expected at m/z 217.2) with fragmentation patterns confirming the isopropylamino side chain .

- Chiral HPLC : Use a Chirobiotic T column (20% MeOH in CO2) to verify enantiopurity (>98% ee) .

Advanced Research Questions

Q. How to resolve contradictions in enantiomeric purity assessments across studies?

Root causes :

- Column variability : Differences in chiral stationary phases (e.g., polysaccharide vs. macrocyclic glycopeptide columns) affect retention times .

- Solvent effects : Polar solvents (e.g., MeCN) may induce conformational changes in the analyte, altering resolution. Mitigation :

- Cross-validate with circular dichroism (CD) spectroscopy (190–250 nm) to confirm absolute configuration .

- Standardize HPLC conditions (e.g., 25°C, 1.0 mL/min flow rate) across labs .

Q. What are the challenges in incorporating this compound into enzyme inhibition assays?

Experimental design :

- Solubility : The compound is sparingly soluble in aqueous buffers (<5 mM). Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

- Stability : Monitor pH-dependent degradation (t1/2 = 8–12 hrs at pH 7.4) via LC-MS .

- Activity assays : Test against lysine-specific enzymes (e.g., lysyl oxidases) using fluorogenic substrates (e.g., Amplex Red) to quantify IC50 .

Q. How to address discrepancies in cytotoxicity data for derivatives of this compound?

Data analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.